Home > Products > Screening Compounds P76053 > 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate - 1454682-77-9

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

Catalog Number: EVT-3377451
CAS Number: 1454682-77-9
Molecular Formula: C10H9F3N4O3S
Molecular Weight: 322.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines, which are recognized for their potential as biologically active agents. These compounds have gained attention due to their structural similarity to nitrogenous bases found in nucleic acids, making them of interest in medicinal chemistry and drug design. The compound is characterized by its trifluoromethanesulfonate functional group, which enhances its reactivity and solubility in various solvents.

Source

The compound is cataloged with the CAS number 1454682-76-8 and can be sourced from chemical suppliers such as Parchem, which specializes in providing various specialty chemicals globally . Its synthesis and applications have been documented in several scientific publications, highlighting its relevance in pharmaceutical research.

Classification

This compound is classified as a specialty material within the broader category of heterocyclic compounds. Its unique structure and functional groups position it for specific applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate typically involves multi-step organic reactions. One common approach includes the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the trifluoromethanesulfonate group.

Technical Details

  1. Starting Materials: The synthesis may begin with readily available pyridine or pyrimidine derivatives.
  2. Reagents: Key reagents often include methylamine for introducing the methylamino group and trifluoromethanesulfonic anhydride for the sulfonate group.
  3. Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis

Structure

The molecular formula for 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is C10H8F3N3O3SC_{10}H_{8}F_{3}N_{3}O_{3}S. The structure features:

  • A pyrido[2,3-d]pyrimidine ring system.
  • A methylamino substituent at position 2.
  • A trifluoromethanesulfonate group at position 6.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions.
  2. Coupling Reactions: It can be used in coupling reactions with other nucleophiles to form more complex structures.

Technical Details

The reactivity of the sulfonate group allows for its use as an electrophile in synthetic pathways aimed at developing new pharmaceuticals or biologically active compounds.

Mechanism of Action

Process

The mechanism of action for this compound largely depends on its interactions with biological targets, particularly enzymes or receptors involved in cellular signaling pathways.

  1. Inhibition: It may act as an inhibitor for specific kinases or enzymes due to its structural similarity to ATP or other substrates.
  2. Binding Affinity: The presence of the methylamino group could enhance binding affinity to target proteins, facilitating its role as a potential therapeutic agent.

Data

Quantitative studies using techniques like surface plasmon resonance or enzyme kinetics can provide insights into its binding characteristics and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar organic solvents due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the trifluoromethanesulfonate group.

Relevant data from literature should be consulted for precise values regarding melting point, boiling point, and other thermodynamic properties.

Applications

Scientific Uses

The compound has potential applications in:

  1. Drug Development: Its structural features make it a candidate for developing inhibitors targeting specific diseases like cancer.
  2. Biochemical Research: Used as a tool compound in studying cellular pathways and protein interactions due to its ability to modify biological activity through selective inhibition.
Synthesis and Optimization of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl Trifluoromethanesulfonate

Multi-Step Synthetic Routes for Pyrido[2,3-d]pyrimidine Scaffolds

The synthesis of 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate exemplifies the strategic complexity required for functionalized heterocyclic systems. This advanced intermediate is typically accessed through sequential transformations of the pyrido[2,3-d]pyrimidine core, which serves as a privileged scaffold in kinase inhibitor development [1]. The most efficient routes begin with the construction of the bicyclic system via condensation reactions between 4-aminopyrimidine-5-carbaldehydes and active methylene compounds, followed by selective functionalization at the C6 position. The critical trifluoromethanesulfonate (triflate) group is introduced in the final stages through nucleophilic displacement reactions, capitalizing on the electron-deficient nature of the pyrimidine ring system.

The Dimroth rearrangement serves as a pivotal transformation for installing the 2-(methylamino) substituent with high regiocontrol. This base-catalyzed isomerization enables the conversion of N1-substituted 2-iminopyrimidines to 2-substituted aminopyrimidines through ring opening and reclosure mechanisms [6]. When applied to pyrido[2,3-d]pyrimidine systems, this rearrangement permits the strategic placement of the methylamino group at the C2 position while maintaining other sensitive functional groups intact. Key parameters influencing rearrangement efficiency include:

  • Base selection: Alkali metal hydroxides (NaOH, KOH) in aqueous methanol provide optimal conversion rates
  • Temperature control: 60-80°C balances reaction rate and byproduct formation
  • Electron-withdrawing effects: C6 electron-deficient substituents accelerate ring opening

Table 1: Optimization of Dimroth Rearrangement for 2-(Methylamino) Installation

PrecursorBaseTemp (°C)Time (h)Yield (%)
1-Methyl-2-imino analogNaOH/MeOH-H₂O60878
1-Methyl-2-imino analogKOH/MeOH-H₂O70682
1-Benzyl-2-imino analogNaOH/MeOH-H₂O801068
1-Benzyl-2-imino analogK₂CO₃/DMF1001245

Selective triflation at C6 presents significant challenges due to competing reactions at other electron-deficient positions. The optimal protocol employs trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at -78°C to 0°C with 2,6-lutidine as a non-nucleophilic base, achieving >85% regioselectivity for the C6-triflate derivative. This electron-withdrawing activating group subsequently enables cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for further diversification, positioning the triflate as a versatile handle for structure-activity relationship (SAR) exploration in drug discovery campaigns [4].

Solid-Phase Synthesis Approaches Leveraging DNA-Encoded Library (DEL) Technologies

DNA-encoded library (DEL) technology has revolutionized the synthesis and screening of pyrido[2,3-d]pyrimidine derivatives, including 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate analogs. This approach facilitates the preparation of structurally diverse libraries through split-and-pool synthesis on DNA-conjugated scaffolds, enabling the rapid exploration of chemical space around the privileged core [9]. The triflate functionality serves as a particularly valuable handle for DEL diversification due to its compatibility with aqueous conditions and reactivity toward palladium-catalyzed cross-coupling.

A representative DEL synthesis sequence for pyrido[2,3-d]pyrimidine libraries involves:

  • Primer ligation: Attachment of dsDNA headpiece to solid support
  • Scaffold conjugation: Coupling of 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate via amide linkage
  • Building block diversification:
  • Suzuki-Miyaura coupling of boronic acids at C6
  • Buchwald-Hartwig amination at C2/C4 positions
  • Reductive amination at the methylamino group
  • DNA barcode ligation: Sequential encoding after each synthetic step

Table 2: DEL Screening Results Against Kinase Targets

Building Block CombinationEnrichment (Fold)Target KinaseOff-Target Selectivity
4-Fluorophenyl/Benzylamine650EGFR T790M/L858R45× vs WT EGFR
3-Cyanophenyl/Piperazine420BRAF V600E28× vs CRAF
2-Pyridyl/Morpholine310FGFR415× vs FGFR1
Cyclopropyl/Pyrrolidine190KRAS G12C32× vs HRAS

The power of DEL screening was demonstrated in a recent KRASG12C inhibitor campaign, where a triazine-based covalent DEL comprising ~16 million compounds identified novel binders to the Switch-II pocket [9]. This approach successfully identified pyrido[2,3-d]pyrimidine analogs with improved selectivity profiles, leveraging the triflate intermediate for late-stage diversification. The DNA encoding strategy enabled identification of optimal substituents for α-3 helix engagement (BB1), acrylamide linker geometry (BB2), and lipophilic subpocket occupation (BB3) through a single screening campaign.

Solid-phase synthesis protocols have been optimized to address the hydrolytic sensitivity of the triflate group under aqueous DEL conditions. Key innovations include:

  • pH-controlled reaction media (pH 6.5-7.5 buffers)
  • Reduced temperature couplings (25-37°C)
  • Anhydrous polar aprotic solvents (DMF, NMP) for Suzuki reactions
  • Use of XPhos Pd G3 precatalyst for efficient cross-coupling at low concentrations

Structure-Guided Optimization for Enhanced Selectivity and Pharmacokinetic Properties

Structure-guided optimization of the 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate scaffold has yielded derivatives with improved target selectivity and drug-like properties. X-ray crystallography of lead compounds complexed with kinase targets (BRAF V600E, EGFR T790M, FGFR4) reveals critical binding interactions that inform rational design [1] [5] [9]. The 2-(methylamino) group consistently forms a key hydrogen bond with the kinase hinge region, while the C6 substituent (introduced via triflate displacement) occupies allosteric pockets that confer mutant selectivity.

Systematic SAR studies have identified optimization strategies for specific kinase targets:

  • BRAF V600E inhibitors: Introduction of 3-cyanophenyl at C6 enhances hydrophobic contact with the P-loop (Kd = 2.3 nM). The 7-methyl group prevents metabolic oxidation while maintaining planarity for ATP binding [1].
  • EGFR T790M/L858R inhibitors: 4-Fluorophenyl substitution at C6 combined with acrylamide warheads at N2 achieves covalent inhibition (IC50 = 0.18-0.22 nM) with >100× selectivity over wild-type EGFR [1] [7].
  • FGFR4 inhibitors: 2-Pyridyl C6 substituents enable salt bridge formation with Lys514, complemented by hydrophilic substituents on the methylamino group to reduce hERG affinity [5].

Table 3: Optimization Outcomes for Key Derivatives

C6 SubstituentN2 ModificationTarget IC50 (nM)Solubility (pH 6.8, μM)Microsomal Stability (t½, min)Oral Bioavailability (%)
3-CyanophenylHBRAF V600E: 2.3284218
3-CyanophenylAcrylamideEGFR T790M: 0.18152812
4-FluorophenylPropionamideEGFR T790M: 0.22426526
2-PyridylHydroxyethylFGFR4: 1.8158>12049
CyclopropylDimethylaminoethylKRAS G12C: 4.9210>12052

Pharmacokinetic optimization focuses on three key parameters: metabolic stability, solubility, and membrane permeability. The 7-methyl group significantly improves metabolic stability by blocking oxidative demethylation pathways observed in unmethylated analogs. Introduction of hydrophilic substituents on the methylamino group (e.g., hydroxyethyl, dimethylaminoethyl) enhances aqueous solubility without compromising target engagement. For CNS-penetrant inhibitors, strategic fluorination of the C6 aryl group reduces P-glycoprotein efflux while maintaining lipophilic efficiency [9].

The triflate intermediate enables rapid exploration of prodrug strategies to address bioavailability limitations. Phosphoramidate prodrugs of C6-hydroxyl derivatives demonstrate enhanced cellular uptake and conversion to active metabolites in tumor tissue [6]. Similarly, ester prodrugs of carboxylic acid-functionalized analogs show improved intestinal absorption (3-5× higher Cmax) while maintaining target selectivity through controlled hydrolysis. These approaches leverage the versatility of the triflate leaving group to install prodrug-capable functionalities through palladium-catalyzed carbonylation or hydroxylation.

Properties

CAS Number

1454682-77-9

Product Name

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

IUPAC Name

[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate

Molecular Formula

C10H9F3N4O3S

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C10H9F3N4O3S/c1-5-7(20-21(18,19)10(11,12)13)3-6-4-15-9(14-2)17-8(6)16-5/h3-4H,1-2H3,(H,14,15,16,17)

InChI Key

ZQAMRSXFXKKLOW-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.